1-(2-methoxyphenyl)-5-methyl-N-(2-methylsulfanylphenyl)triazole-4-carboxamide
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Overview
Description
1-(2-methoxyphenyl)-5-methyl-N-(2-methylsulfanylphenyl)triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a methylsulfanylphenyl group attached to the triazole ring
Mechanism of Action
Target of Action
The primary targets of the compound “1-(2-methoxyphenyl)-5-methyl-N-(2-methylsulfanylphenyl)triazole-4-carboxamide” are currently unknown. The compound belongs to the class of triazoles , which are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific structural features
Mode of Action
Triazoles are generally known to interact with their targets by forming hydrogen bonds and hydrophobic interactions . The presence of the methoxyphenyl, methylsulfanylphenyl, and triazole groups in the compound suggests that it could interact with its targets in a similar manner.
Biochemical Pathways
Without specific information about the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Given that triazoles often interact with enzymes, it’s plausible that this compound could affect various metabolic or signaling pathways within the cell .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on the general properties of triazoles, it could potentially exert its effects by inhibiting the activity of its target enzymes or modulating the function of its target receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-5-methyl-N-(2-methylsulfanylphenyl)triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne. The reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition) under mild conditions.
Introduction of Substituents: The methoxyphenyl, methyl, and methylsulfanylphenyl groups are introduced through various substitution reactions. These reactions may involve the use of reagents such as methyl iodide, methoxybenzene, and thiophenol, under conditions that promote nucleophilic substitution or electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-5-methyl-N-(2-methylsulfanylphenyl)triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
1-(2-methoxyphenyl)-5-methyl-N-phenyltriazole-4-carboxamide: Lacks the methylsulfanyl group.
1-(2-methoxyphenyl)-5-methyl-N-(2-chlorophenyl)triazole-4-carboxamide: Contains a chlorophenyl group instead of a methylsulfanyl group.
1-(2-methoxyphenyl)-5-methyl-N-(2-hydroxyphenyl)triazole-4-carboxamide: Contains a hydroxyphenyl group instead of a methylsulfanyl group.
Uniqueness
1-(2-methoxyphenyl)-5-methyl-N-(2-methylsulfanylphenyl)triazole-4-carboxamide is unique due to the presence of the methylsulfanyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-5-methyl-N-(2-methylsulfanylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-12-17(18(23)19-13-8-4-7-11-16(13)25-3)20-21-22(12)14-9-5-6-10-15(14)24-2/h4-11H,1-3H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUJATATPKEWPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC=CC=C3SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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